Tetrakis(phenylamino)phosphonium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

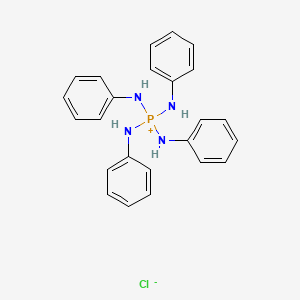

Tetrakis(phenylamino)phosphonium chloride is an organophosphorus compound characterized by the presence of four phenylamino groups attached to a central phosphorus atom, with a chloride ion as the counterion

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(phenylamino)phosphonium chloride typically involves the reaction of phosphorus trichloride with aniline in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The general reaction can be represented as follows:

PCl3+4C6H5NH2→[P(NHC6H5)4]Cl+3HCl

The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistent quality of the final product. The purification of the compound is typically achieved through recrystallization or other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions

Tetrakis(phenylamino)phosphonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The phenylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium compounds.

Aplicaciones Científicas De Investigación

Tetrakis(phenylamino)phosphonium chloride has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of tetrakis(phenylamino)phosphonium chloride involves its interaction with molecular targets through its phenylamino groups. These groups can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Tetrakis(hydroxymethyl)phosphonium chloride: Another organophosphorus compound with different functional groups.

Triphenylphosphine: A related phosphine compound with three phenyl groups.

Uniqueness

Tetrakis(phenylamino)phosphonium chloride is unique due to the presence of four phenylamino groups, which confer distinct chemical properties and reactivity compared to other phosphonium compounds. This uniqueness makes it valuable for specific applications in research and industry.

Actividad Biológica

Tetrakis(phenylamino)phosphonium chloride (TPAPC) is a phosphonium salt that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of TPAPC, focusing on its mechanisms of action, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

TPAPC is characterized by its tetravalent phosphorus center bonded to four phenylamino groups, making it a lipophilic compound. Its chemical formula is C24H28ClP, and it has distinct physical properties that contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of TPAPC can be attributed to several mechanisms:

- Antioxidant Properties : TPAPC has shown potential as an antioxidant, which may play a role in mitigating oxidative stress in biological systems.

- Cellular Uptake : The lipophilic nature of TPAPC facilitates its cellular uptake, allowing it to interact with various cellular components and possibly alter metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that TPAPC may inhibit certain enzymes involved in cellular signaling pathways, although specific targets remain to be fully elucidated.

Toxicity Studies

Several studies have investigated the toxicity profile of TPAPC:

- Genetic Toxicology : Studies have shown that TPAPC exhibits mutagenic effects in mammalian cells. For instance, cytogenetic tests conducted on Chinese Hamster Ovary (CHO) cells indicated chromosome aberrations upon exposure to TPAPC at certain concentrations .

- Chronic Toxicity : Chronic bioassays performed on rodents have demonstrated varying levels of toxicity. For example, female F344 rats exposed to TPAPC via gavage exhibited significant weight loss and organ damage at higher doses .

Summary of Toxicity Findings

| Study Type | Organism | Key Findings |

|---|---|---|

| Cytogenetic Study | CHO Cells | Induced chromosome aberrations |

| Chronic Toxicity | F344 Rats | Weight loss and organ damage at high doses |

| Micronucleus Test | B6C3F1 Mice | Positive results indicating potential mutagenicity |

Case Studies and Applications

Propiedades

IUPAC Name |

tetraanilinophosphanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4P.ClH/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24;/h1-20,25-28H;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAIENLMNROBDY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N[P+](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.